

# The Role of FIM-1 Metallo-β-Lactamase in Carbapenem Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Fim 1   |           |
| Cat. No.:            | B131896 | Get Quote |

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence and spread of carbapenem-resistant Gram-negative bacteria represent a significant threat to global public health. Among the most potent resistance mechanisms is the production of carbapenem-hydrolyzing enzymes, particularly metallo-β-lactamases (MBLs). This guide provides a detailed technical overview of FIM-1, a novel subclass B1 MBL, elucidating its mechanism of action, genetic underpinnings, and the experimental protocols used for its characterization. Quantitative data on its hydrolytic activity and impact on antibiotic susceptibility are presented, alongside visualizations of key pathways and workflows to offer a comprehensive resource for the scientific community.

## **Introduction to FIM-1**

FIM-1 (Florence Imipenemase-1) is an acquired metallo-β-lactamase (MBL) that confers broad-spectrum resistance to β-lactam antibiotics, including the last-resort carbapenem class.[1][2] It was first identified in a multidrug-resistant clinical isolate of Pseudomonas aeruginosa belonging to the high-risk ST235 clonal lineage, recovered from a patient in Florence, Italy.[1] [2][3]

Biochemically, FIM-1 is classified as a subclass B1 MBL, a group of zinc-dependent enzymes that mediate hydrolysis of  $\beta$ -lactams.[1][2][4] Among acquired MBLs, it shares the highest amino acid identity (approximately 40%) with the New Delhi Metallo- $\beta$ -lactamase (NDM) enzymes, which are of significant global concern.[1][2][5] The discovery of FIM-1 highlights the increasing diversity and ongoing evolution of MBLs in clinical settings.[1][2]



## **Mechanism of Carbapenem Resistance**

The primary function of  $\beta$ -lactamases is to neutralize  $\beta$ -lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered  $\beta$ -lactam ring, rendering the drug inactive.[6]

MBLs, including FIM-1, employ a distinct catalytic mechanism from the more common serine- $\beta$ -lactamases. Their active site contains one or two zinc ions that are essential for catalysis.[4][8] These ions coordinate a water molecule, activating it to act as a potent nucleophile that attacks the carbonyl carbon of the  $\beta$ -lactam ring. This process effectively opens the ring and inactivates the antibiotic. This zinc-dependent mechanism makes MBLs resistant to clinically available  $\beta$ -lactamase inhibitors like clavulanic acid, which are designed to target serine-based enzymes.

FIM-1 exhibits a broad substrate profile, efficiently hydrolyzing penicillins, cephalosporins, and, most critically, all carbapenems (e.g., imipenem, meropenem).[1][2] Notably, like other MBLs, it does not hydrolyze the monobactam aztreonam.[1][2]



Click to download full resolution via product page

FIM-1 hydrolytic mechanism against carbapenems.

#### **Genetic Context and Mobilization**

The gene encoding FIM-1, blaFIM-1, was initially found on the chromosome of the parent P. aeruginosa strain.[1][2] Subsequent genomic investigation revealed that blaFIM-1 is part of a mobile genetic element, which facilitates its potential for horizontal gene transfer.

The gene is associated with an ISCR19-like element, a type of insertion sequence known for its role in capturing and mobilizing adjacent genes.[1][3] This entire structure is located within a larger Tn21-like transposon, designated Tn7703.1. This transposon is, in turn, carried aboard a



large integrative and conjugative element (ICE), named ICE7705.1.[9] ICEs are mobile elements that can excise from the chromosome, transfer to a recipient cell via conjugation, and integrate into the recipient's chromosome. This multi-layered mobilization system underscores the high potential for dissemination of FIM-1 to other pathogens.





Click to download full resolution via product page

Genetic context and mobilization of the blaFIM-1 gene.

## **Quantitative Data**

Minimum Inhibitory Concentrations (MICs) were determined for E. coli DH5 $\alpha$  expressing the cloned blaFIM-1 gene compared to the same strain carrying the empty cloning vector. Data demonstrates a significant decrease in susceptibility to most penicillins, cephalosporins, and carbapenems.



| Antibiotic     | MIC (μg/mL) for E.<br>coli DH5α (pSPo1<br>vector) | MIC (μg/mL) for E.<br>coli DH5α (pSPo1-<br>FIM-1) | Fold Increase |
|----------------|---------------------------------------------------|---------------------------------------------------|---------------|
| Penicillins    |                                                   |                                                   |               |
| Ampicillin     | 8                                                 | >256                                              | >32           |
| Piperacillin   | 2                                                 | 128                                               | 64            |
| Ticarcillin    | 4                                                 | >256                                              | >64           |
| Temocillin     | 8                                                 | 8                                                 | 0             |
| Cephalosporins |                                                   |                                                   |               |
| Cefoxitin      | 2                                                 | 32                                                | 16            |
| Ceftazidime    | 0.25                                              | 32                                                | 128           |
| Cefotaxime     | 0.06                                              | 16                                                | 256           |
| Cefepime       | 0.03                                              | 8                                                 | >256          |
| Carbapenems    |                                                   |                                                   |               |
| Imipenem       | 0.12                                              | 16                                                | 128           |
| Meropenem      | 0.03                                              | 8                                                 | >256          |
| Ertapenem      | 0.015                                             | 16                                                | >1024         |
| Monobactams    |                                                   |                                                   |               |
| Aztreonam      | 0.06                                              | 0.06                                              | 0             |

Data adapted from Pollini et al., Antimicrobial Agents and Chemotherapy, 2013.[1]

The kinetic parameters of purified FIM-1 reveal a high catalytic efficiency (kcat/Km) against a broad range of  $\beta$ -lactams, with a notable preference for penicillins and carbapenems.



| Substrate      | Km (µM)  | kcat (s <sup>-1</sup> ) | kcat/Km (μM <sup>-1</sup> s <sup>-1</sup> ) |
|----------------|----------|-------------------------|---------------------------------------------|
| Penicillins    |          |                         |                                             |
| Penicillin G   | 28 ± 4   | 1000 ± 100              | 35.7                                        |
| Ampicillin     | 110 ± 20 | 1800 ± 200              | 16.4                                        |
| Piperacillin   | 20 ± 3   | 460 ± 30                | 23.0                                        |
| Cephalosporins |          |                         |                                             |
| Cephalothin    | 115 ± 20 | 1100 ± 100              | 9.6                                         |
| Cefuroxime     | 140 ± 20 | 160 ± 10                | 1.1                                         |
| Ceftazidime    | 250 ± 40 | 100 ± 10                | 0.4                                         |
| Carbapenems    |          |                         |                                             |
| Imipenem       | 12 ± 2   | 230 ± 20                | 19.2                                        |
| Meropenem      | 9 ± 1    | 180 ± 10                | 20.0                                        |
| Chromogenic    |          |                         |                                             |
| Nitrocefin     | 22 ± 3   | 120 ± 10                | 5.5                                         |

Data adapted from Pollini et al., Antimicrobial Agents and Chemotherapy, 2013.[1]

## **Experimental Protocols**

- DNA Extraction: Genomic DNA was extracted from the P. aeruginosa clinical isolate FI-14/157.[1]
- PCR Amplification: The complete open reading frame (ORF) of blaFIM-1 was amplified via PCR using specific primers (e.g., FIM-1exp\_F and FIM-1exp\_R) designed with restriction sites (Ndel and BamHI) for subsequent cloning.[1]
- Vector Preparation: The pET-9a expression vector was digested with Ndel and BamHI restriction enzymes.[1]

## Foundational & Exploratory





- Ligation: The purified PCR product was ligated into the digested pET-9a vector, creating the recombinant plasmid pET-FIM-1.
- Transformation: The ligation mixture was transformed into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation and sequence verification. The final construct was then transformed into an expression strain like E. coli Rosetta.[1]
- Culture Growth: E. coli Rosetta cells harboring the pET-FIM-1 plasmid were grown in autoinduction Zyp-5052 medium for 7 hours at 37°C to induce protein expression.[1]
- Cell Lysis: Cells were harvested by centrifugation, resuspended in a suitable buffer (e.g., 30 mM sodium cacodylate, pH 6.3, with 100 μM ZnCl<sub>2</sub>) and lysed by sonication.[10] Cell debris was removed by ultracentrifugation to obtain a clarified supernatant.[10]
- Anion-Exchange Chromatography (Step 1): The crude lysate was loaded onto a Q-Sepharose Fast Flow anion-exchange column.[10] After washing, bound proteins were eluted using a linear NaCl gradient (e.g., 0 to 0.7 M).[10] Fractions containing carbapenemase activity were pooled.
- Anion-Exchange Chromatography (Step 2): The pooled fractions were subjected to a second anion-exchange chromatography step to achieve higher purity.[1]
- Protein Purity and Storage: The purity of the final FIM-1 protein was assessed by SDS-PAGE. The purified enzyme was concentrated and stored at -80°C.[10]
- Methodology: Minimum inhibitory concentrations (MICs) were determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11]
- Procedure: Two-fold serial dilutions of antibiotics were prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton broth.
- Inoculation: Each well was inoculated with a standardized bacterial suspension (E. coli DH5α with pSPo1-FIM-1 or the control vector) to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Incubation: Plates were incubated at 37°C for 18-24 hours.



- Interpretation: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[11]
- Assay Principle: The hydrolysis of β-lactam substrates was monitored by measuring the change in absorbance using a spectrophotometer. The specific wavelength depends on the substrate (e.g., 482 nm for the chromogenic substrate nitrocefin).
- Reaction Conditions: Assays were performed in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 μM ZnSO<sub>4</sub>) at a constant temperature (e.g., 30°C).
- Data Acquisition: Initial rates of hydrolysis were determined over a range of substrate concentrations.
- Parameter Calculation: The steady-state kinetic parameters, Michaelis-Menten constant (Km) and catalytic rate constant (kcat), were calculated by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.



Click to download full resolution via product page



Experimental workflow for FIM-1 characterization.

## **Conclusion and Future Perspectives**

FIM-1 represents a potent and versatile carbapenemase with efficient hydrolytic activity against a wide array of  $\beta$ -lactam antibiotics.[1] Its association with complex mobile genetic elements, including transposons and ICEs, on the chromosome of a high-risk P. aeruginosa lineage underscores its potential for silent dissemination and future outbreaks.[3][9]

The data presented in this guide confirm the critical role of FIM-1 in mediating high-level carbapenem resistance. Understanding its biochemical properties and genetic context is crucial for several key areas of research and public health:

- Diagnostics: Developing rapid molecular or immunological assays to detect blaFIM-1 in clinical isolates.
- Surveillance: Monitoring the epidemiological spread of FIM-1-producing organisms to inform infection control policies.
- Drug Development: Providing a well-characterized target for the development of novel MBL inhibitors that can restore the efficacy of existing β-lactam antibiotics.

Continued investigation into FIM-1 and other emerging MBLs is essential to combat the growing challenge of antimicrobial resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FIM-1, a New Acquired Metallo-β-Lactamase from a Pseudomonas aeruginosa Clinical Isolate from Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FIM-1, a new acquired metallo-β-lactamase from a Pseudomonas aeruginosa clinical isolate from Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 3. Novel resistance ICEs carrying the blaFIM-1 metallo-β-lactamase gene from an ST235 Pseudomonas aeruginosa sublineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Beta-lactamase Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Novel resistance ICEs carrying the blaFIM-1 metallo-β-lactamase gene from an ST235 Pseudomonas aeruginosa sublineage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and Biochemical Characterization of the VIM-1 Metallo-β-Lactamase PMC [pmc.ncbi.nlm.nih.gov]
- 11. Admission screening for extended-spectrum cephalosporin-resistant and carbapenem-resistant Enterobacterales colonization at a referral hospital in Botswana: A one-year period-prevalence survey, 2022–2023 | PLOS Global Public Health [journals.plos.org]
- To cite this document: BenchChem. [The Role of FIM-1 Metallo-β-Lactamase in Carbapenem Resistance: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131896#role-of-fim-1-in-carbapenem-resistance-mechanisms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com